molecular formula C12H11ClN2 B1367002 3-Chloro-6-(2,4-dimethylphenyl)pyridazine CAS No. 64262-74-4

3-Chloro-6-(2,4-dimethylphenyl)pyridazine

Cat. No.: B1367002
CAS No.: 64262-74-4
M. Wt: 218.68 g/mol
InChI Key: RUKXRBZVIBQNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(2,4-dimethylphenyl)pyridazine is a chemical compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine typically involves the reaction of 2,4-dimethylphenylhydrazine with 3-chloropyridazine. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve more advanced techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2,4-dimethylphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-(2,4-dimethylphenyl)pyridazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-phenylpyridazine
  • 3-Chloro-6-(4-methylphenyl)pyridazine
  • 3-Chloro-6-(3,4-dimethylphenyl)pyridazine

Uniqueness

3-Chloro-6-(2,4-dimethylphenyl)pyridazine is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic properties to the compound. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar pyridazine derivatives.

Biological Activity

3-Chloro-6-(2,4-dimethylphenyl)pyridazine is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₁H₁₃ClN₂
  • CAS Number : 64262-74-4
  • Molecular Weight : 220.69 g/mol

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it interacts with dipeptidyl peptidase IV (DPP IV), which is involved in glucose metabolism.
  • Receptor Binding : It exhibits affinity for various receptors, potentially influencing signaling pathways related to cell proliferation and survival .
  • Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Biological Activities

The compound's biological activities have been evaluated through various studies, highlighting its potential therapeutic applications:

  • Antitumor Activity : Several studies have reported the antitumor effects of pyridazine derivatives, including this compound. It has been shown to inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has demonstrated moderate antimicrobial activity against various bacterial strains. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways .

Study 1: Antitumor Efficacy

A study investigated the antitumor activity of this compound in several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 100 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G1 phase.

Concentration (µM)Cell Viability (%)
1085
5060
10030

Study 2: Antimicrobial Activity

In a separate investigation, the antimicrobial efficacy was assessed against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Properties

IUPAC Name

3-chloro-6-(2,4-dimethylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-3-4-10(9(2)7-8)11-5-6-12(13)15-14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKXRBZVIBQNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256267
Record name Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64262-74-4
Record name Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64262-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-(2,4-dimethylphenyl)pyridazin-3(2H)-one (example 13c) was heated with POCl3 (5.15 ml, 55 mmol) at 85° C. for 4 hours. Following cooling and treating with crushed ice a white solid obtained and was collected to give 1.36 g of the 3-chloro-6-(2,4-dimethylphenyl)pyridazine. 1H NMR (300 MHz, dMSO): δ 2.29 (s, 3H), 2.34 (s, 3H), 7.16-7.19 (m, 2H), 7.35-7.37 (d, 1H), 7.93-8.00 (dd, 2H); (M+H, 313).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(2,4-dimethylphenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(2,4-dimethylphenyl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-(2,4-dimethylphenyl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-(2,4-dimethylphenyl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-(2,4-dimethylphenyl)pyridazine
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-(2,4-dimethylphenyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.